

A Head-to-Head Comparison of P2X7 Inhibitors: JNJ-54175446 versus GSK1482160

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Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent P2X7 receptor inhibitors: **JNJ-54175446**, a potent antagonist, and GSK1482160, a negative allosteric modulator. This analysis is supported by available experimental data to aid in the selection of the appropriate tool compound for preclinical research in neuroinflammation and related pathologies.

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, primarily through its role in activating the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1 β and IL-18. Its involvement in a range of inflammatory and neurological conditions has made it an attractive target for therapeutic intervention. This guide focuses on the comparative pharmacology of **JNJ-54175446** and GSK1482160, two widely studied brain-penetrant P2X7 inhibitors.

Mechanism of Action

JNJ-54175446 acts as a direct antagonist of the P2X7 receptor, competitively blocking the binding of its endogenous ligand, ATP. In contrast, GSK1482160 is a negative allosteric modulator (NAM), binding to a site distinct from the ATP-binding pocket. This binding event induces a conformational change in the receptor that reduces the efficacy of ATP, thereby inhibiting downstream signaling without directly competing with the natural ligand.^[1]

Potency and Species Selectivity

Both compounds exhibit high potency towards the human P2X7 receptor. However, their activity profiles across different species vary significantly, a critical consideration for translational research.

Compound	Target	Potency (pIC50)	Reference
JNJ-54175446	Human P2X7	8.46	[2]
Rat P2X7	8.81	[2]	
Mouse P2X7	7.8	[2]	
Dog P2X7	7.9	[2]	
Macaque P2X7	8.1	[2]	
GSK1482160	Human P2X7	8.5	[1]
Rat P2X7	6.5	[1]	

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

JNJ-54175446 demonstrates high potency across multiple species, including human and rat, making it a versatile tool for preclinical studies. GSK1482160, while highly potent at the human receptor, shows a significantly lower potency for the rat P2X7 receptor.[1]

Pharmacokinetics

Both molecules are reported to be orally bioavailable and brain-penetrant.[1][2] For **JNJ-54175446**, a dose-dependent receptor occupancy has been demonstrated, with an ED50 of 0.46 mg/kg corresponding to a plasma EC50 of 105 ng/mL.[2] GSK1482160 has also been shown to effectively penetrate the blood-brain barrier.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize these inhibitors are outlined below.

Radioligand Binding Assay (for GSK1482160)

This assay directly measures the binding affinity of the inhibitor to the P2X7 receptor.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).
- Radioligand: [11C]GSK1482160.
- Procedure:
 - HEK293-hP2X7R cell membranes are prepared by homogenization and centrifugation.
 - Membrane preparations (0.054 mg protein/mL) are incubated with increasing concentrations of [11C]GSK1482160 (0.15–15,000 pM) for 20 minutes at 22°C.
 - Nonspecific binding is determined in the presence of an excess of unlabeled GSK1482160 (10 μ M).
 - The reaction is terminated by rapid filtration, and the radioactivity retained on the filter is quantified using a phosphor screen.
 - Data are analyzed to determine the dissociation constant (K_d) and receptor density (B_{max}).^[3]
- Results: For [11C]GSK1482160, the reported K_d was 1.15 ± 0.12 nM and the B_{max} was 3.03 ± 0.10 pmol/mg of protein in HEK293-hP2X7R membranes.^[4]

Ex vivo IL-1 β Release Assay (for both compounds)

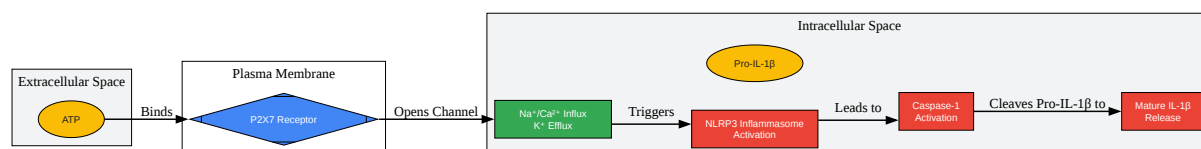
This functional assay measures the ability of the inhibitors to block P2X7-mediated IL-1 β release from immune cells.

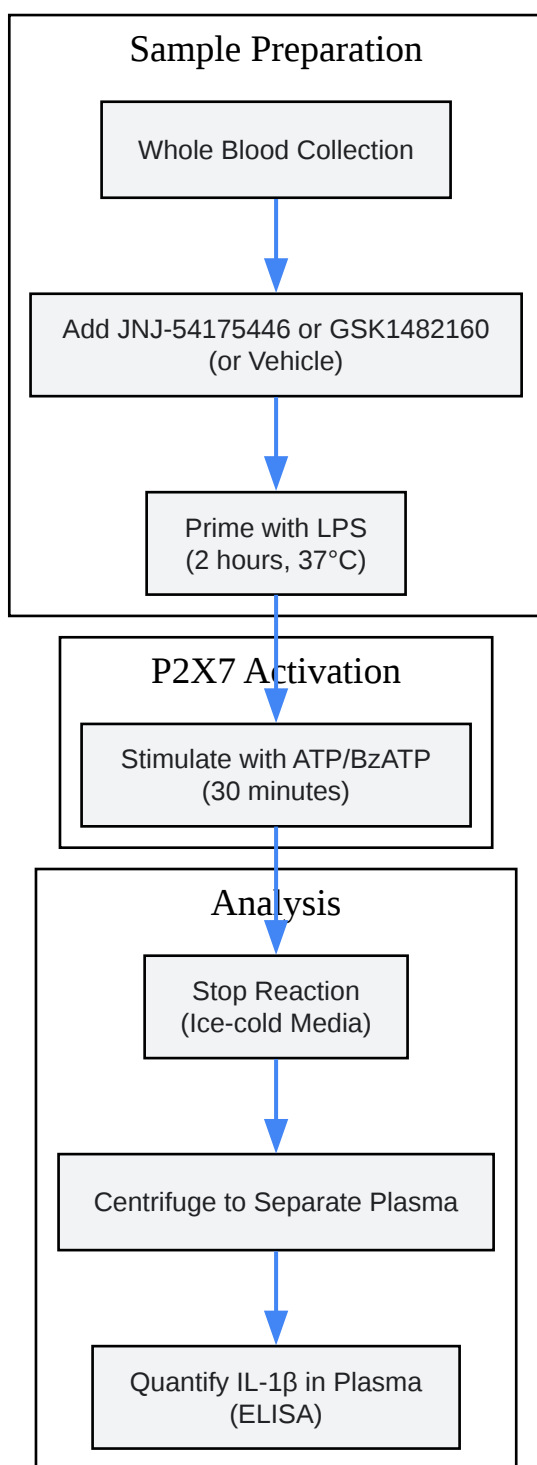
- Sample: Freshly drawn human whole blood.
- Procedure:

- Blood samples are first primed with lipopolysaccharide (LPS; 1 µg/mL final concentration) for 2 hours at 37°C in a 5% CO₂ incubator to induce pro-IL-1β expression.
- The primed blood is then aliquoted into 96-well plates.
- The P2X7 receptor is activated with ATP (final concentrations of 0.5, 1, 2, and 4 mM) for 30 minutes.
- The reaction is stopped by adding ice-cold RPMI 1640 medium.
- Plasma is separated by centrifugation, and IL-1β levels are quantified using a suitable immunoassay (e.g., ELISA or bead-based multiplex assay).[5]
- To determine the inhibitory effect of the compounds, they are pre-incubated with the blood samples before the addition of the P2X7 agonist. For **JNJ-54175446**, the P2X7 receptor agonist used is often benzyladenosine triphosphate (BzATP).[6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes, the following diagrams are provided.





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- To cite this document: BenchChem. [A Head-to-Head Comparison of P2X7 Inhibitors: JNJ-54175446 versus GSK1482160]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608235#jnj-54175446-vs-gsk1482160-for-p2x7-inhibition]

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